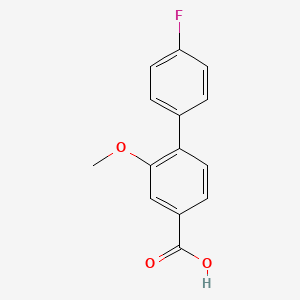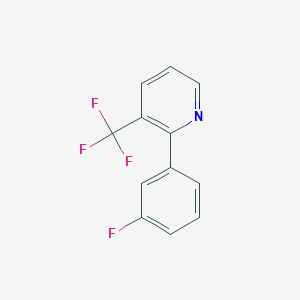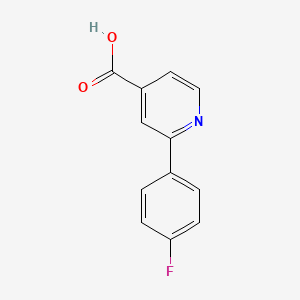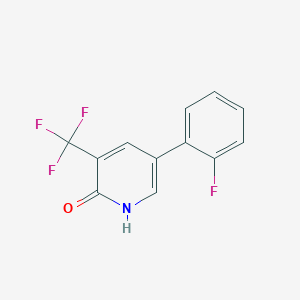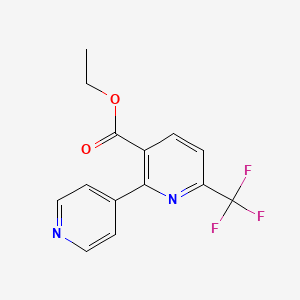
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, also known as EFV-158, is a compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the nicotinic acid esters family and has been found to exhibit various biological activities.
Mechanism of Action
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate exerts its biological activities through various mechanisms. It has been reported to modulate the expression of genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This, in turn, may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has also been found to increase the levels of antioxidants, such as superoxide dismutase and glutathione, leading to its antioxidant effects. Additionally, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yields. It has also been found to exhibit various biological activities, making it a useful compound for studying inflammation, oxidative stress, and neurodegenerative diseases. However, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate also has some limitations. It has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, its mechanism of action is not fully elucidated, and further research is needed to fully understand its biological activities.
Future Directions
There are several future directions for research on Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate. One potential avenue is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its mechanism of action and its interactions with other molecules in the body. Additionally, further research is needed to fully understand its toxicity profile and its potential side effects. Overall, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a promising compound with potential applications in scientific research, and further studies are needed to fully explore its biological activities.
Scientific Research Applications
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter.
properties
IUPAC Name |
ethyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-3-4-11(14(15,16)17)19-12(10)9-5-7-18-8-6-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZUWOZIIWSKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












